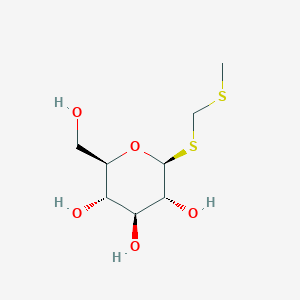
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.60 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride typically involves the reaction of 2-Amino-pyridine-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated as a hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can be compared with other similar compounds, such as:
- 2-Amino-5-iodo-pyridine-3-carbaldehyde
- 3-Amino-pyridine-4-carbaldehyde
- 2-Isopropoxy-pyridine-3-carbaldehyde
- 5-Chloro-pyridine-3-carbaldehyde
- 3-Methoxy-pyridine-2-carbaldehyde
- 5-Iodo-pyridine-3-carbaldehyde
- 4-Amino-pyridine-3-carboxaldehyde
These compounds share structural similarities but differ in their substituents, which can significantly influence their chemical properties and applications. The unique combination of amino and oxime groups in this compound makes it particularly useful in specific research and industrial applications .
Eigenschaften
CAS-Nummer |
653584-65-7 |
|---|---|
Molekularformel |
C6H8ClN3O |
Molekulargewicht |
173.60 g/mol |
IUPAC-Name |
(NZ)-N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6-5(4-9-10)2-1-3-8-6;/h1-4,10H,(H2,7,8);1H/b9-4-; |
InChI-Schlüssel |
DGNBEVBYMQDDDO-WONROIIJSA-N |
SMILES |
C1=CC(=C(N=C1)N)C=NO.Cl |
Isomerische SMILES |
C1=CC(=C(N=C1)N)/C=N\O.Cl |
Kanonische SMILES |
C1=CC(=C(N=C1)N)C=NO.Cl |
Synonyme |
A-6550 A6550 N-acetyl-3,7-dihydroxyphenoxazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one](/img/structure/B1255386.png)

![6-[[[1-(2,6-dimethylphenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1255390.png)


![(1R,4R,5R,6R,8S,18R,19S)-4-ethenyl-5-isocyano-4,9,9,20,20-pentamethyl-7-oxa-11-azahexacyclo[14.3.1.05,19.06,8.010,18.012,17]icosa-10,12,14,16-tetraene-18,19-diol](/img/structure/B1255396.png)






